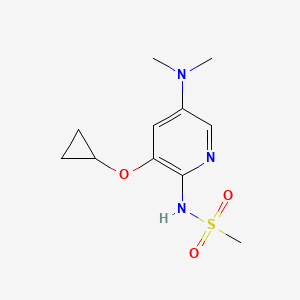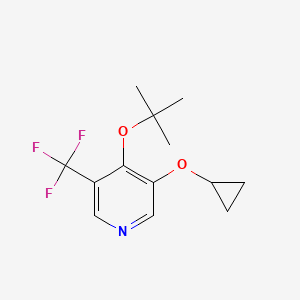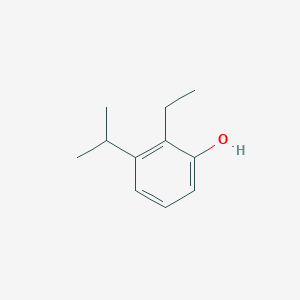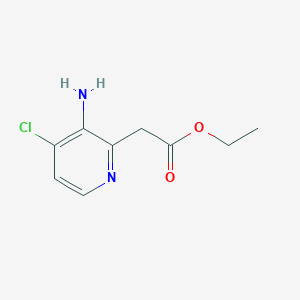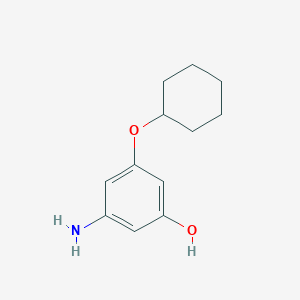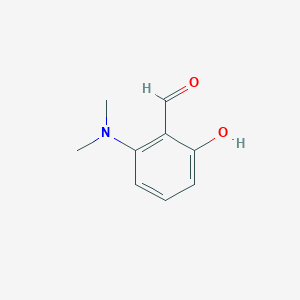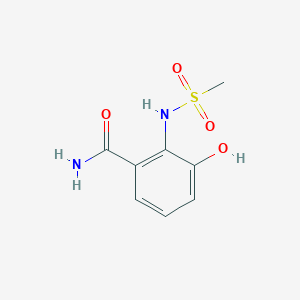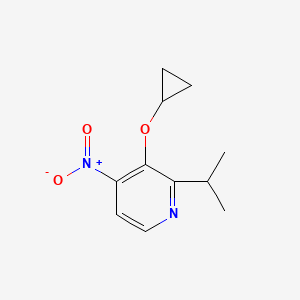
3-Acetyl-5-bromobenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-5-bromobenzenesulfonyl chloride is an organic compound with the molecular formula C8H6BrClO3S It is a derivative of benzenesulfonyl chloride, featuring both acetyl and bromine substituents on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-bromobenzenesulfonyl chloride typically involves the bromination of 3-acetylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions often include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-5-bromobenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution Products: Various substituted benzenesulfonyl derivatives.
Coupling Products: Biaryl compounds.
Reduction Products: Sulfonamides.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-5-bromobenzenesulfonyl chloride is utilized in several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Acetyl-5-bromobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles The sulfonyl chloride group is highly reactive, allowing it to form strong covalent bonds with nucleophiles
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromobenzenesulfonyl chloride: Lacks the acetyl group, making it less versatile in certain synthetic applications.
4-Bromobenzenesulfonyl chloride: Positional isomer with different reactivity and applications.
3-Acetylbenzenesulfonyl chloride: Lacks the bromine atom, limiting its use in coupling reactions.
Uniqueness
3-Acetyl-5-bromobenzenesulfonyl chloride is unique due to the presence of both acetyl and bromine substituents, which enhance its reactivity and versatility in synthetic chemistry. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar compounds.
Eigenschaften
Molekularformel |
C8H6BrClO3S |
|---|---|
Molekulargewicht |
297.55 g/mol |
IUPAC-Name |
3-acetyl-5-bromobenzenesulfonyl chloride |
InChI |
InChI=1S/C8H6BrClO3S/c1-5(11)6-2-7(9)4-8(3-6)14(10,12)13/h2-4H,1H3 |
InChI-Schlüssel |
JXOGPFCIHVGYJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


